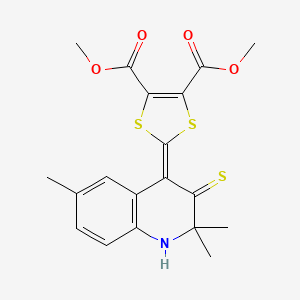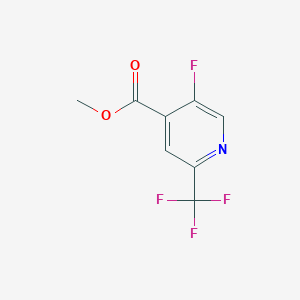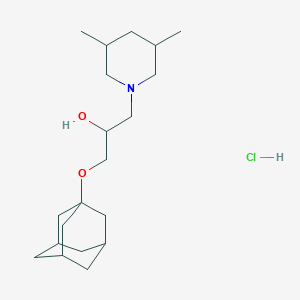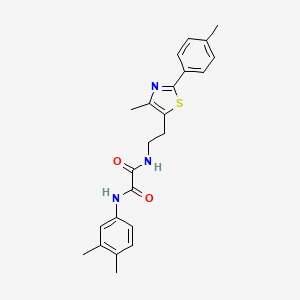![molecular formula C13H9F3N2O2 B2532683 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 143028-14-2](/img/structure/B2532683.png)
6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide" is a derivative of pyridine carboxamide, which is a class of compounds known for their diverse chemical properties and biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyridine carboxamide derivatives, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of pyridine carboxamide derivatives often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of a pyridine-2,6-dicarboxamide derivative involved a reaction between an aminophenylimino compound and pyridine-2,6-dicarbonyl dichloride, followed by characterization using various spectroscopic techniques . Similarly, substituted pyridines have been synthesized through reactions involving amino trioxo pyrano oxazines and sodium phenoxide . These methods suggest that the synthesis of "this compound" would likely require careful selection of starting materials and reaction conditions to introduce the trifluoromethylphenoxy group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, the crystal structure of pyridine-2,6-dicarboxamide was analyzed using X-ray crystallography, revealing a strong hydrogen bonding network . Additionally, DFT calculations have been used to predict the molecular geometry and vibrational frequencies of these compounds, which are then compared with experimental data for validation . These studies indicate that "this compound" would likely exhibit a complex molecular structure with specific electronic and steric features due to the presence of the trifluoromethylphenoxy group.
Chemical Reactions Analysis
Pyridine carboxamide derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, the pyridine-2,6-dicarboxamide derivative was shown to catalyze the transfer hydrogenation reaction of ketones . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides . Therefore, the trifluoromethylphenoxy group in "this compound" could potentially affect its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamide derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in pyridine-2,6-dicarboxamide, can significantly influence the compound's solubility and melting point . The introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and overall reactivity. For instance, the introduction of trifluoromethyl groups in a related compound led to a discussion of electrophilic substitution at specific positions on the pyridine ring . These insights suggest that "this compound" would have unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Synthesis of Related Compounds : The compound is related to a class of chemicals involved in complex organic syntheses. For instance, the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates involves a two-step process that may be relevant to understanding the broader chemical family to which 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide belongs (Goure, 1993).
Modification of Pyridine Carboxamides : Research on the modification of pyridine-3-carboxamide by radical substitution may provide insights into the potential chemical reactivity and applications of this compound (Tada & Yokoi, 1989).
Biological and Pharmacological Research
Antitubercular Agents : Certain derivatives of pyridine carboxamides have been studied for their potential as antitubercular agents. This could suggest a possible area of pharmacological research for this compound or its derivatives (Li et al., 2020).
QSAR Modelling of Carboxamide Series : Quantitative structure-activity relationship (QSAR) modelling of carboxamide compounds provides a framework for predicting biological activities, which may be applicable to similar compounds like this compound (Abdullahi et al., 2020).
Materials Science
- Synthesis of Soluble Polyimides : Research into the synthesis of soluble polyimides based on fluorinated diamines, including pyridine derivatives, highlights potential applications in materials science, particularly in the development of new polymers (Ma et al., 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, are often used in pharmaceuticals and have various targets .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a drug, which can improve its interaction with its target .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in various biochemical pathways due to their diverse targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a drug, which can affect its pharmacokinetics .
Result of Action
Trifluoromethyl-containing compounds can have various effects depending on their targets .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. The trifluoromethyl group can enhance the stability of a drug, which can affect its action in different environments .
Safety and Hazards
Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling “6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide”. It is also advised to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
Propriétés
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(18-11)12(17)19/h1-7H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMEGBMXZGROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)


![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)